![molecular formula C15H10N2OS2 B3002546 N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide CAS No. 300664-36-2](/img/structure/B3002546.png)

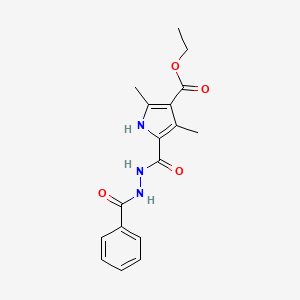

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide

説明

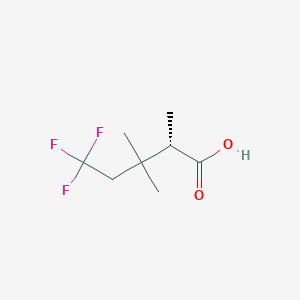

The compound N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a derivative of thiophene carboxamide, which is a class of compounds known for their potential biological activities. These compounds have been studied for their ability to inhibit Abl, a protein associated with certain types of cancer, and have shown affinity in cell-free assays . The molecular structure of these derivatives typically includes a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a carboxamide group, which is a functional group consisting of a carbonyl and an amine.

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives often involves the reaction of thiophene-related starting materials with various reagents. For example, the synthesis of related compounds has been achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Another method includes the reaction of substituted prop-2-en-1-ones with semicarbazide . These methods typically result in the formation of the desired carboxamide derivatives, which can then be further characterized and analyzed for their properties.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is characterized by X-ray diffraction studies, which provide detailed information about the crystal system, space group, and unit cell parameters . The molecular and crystal structure is often stabilized by hydrogen bond interactions, which can be visualized using techniques such as Hirshfeld surface analysis . The molecular structure is crucial for understanding the compound's interactions with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

Thiophene carboxamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, N-substituted thioamides can react with bromoindanones to form thiolimidate ester salts, which can then be cyclized to thiazolium salts using reagents like thionyl chloride or phosphorus pentachloride . These reactions are part of the broader chemistry of heterocyclic compounds, which are often explored for their potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives are influenced by their molecular structure. Theoretical calculations, such as DFT (Density Functional Theory), can be used to predict the optimized geometry and chemical activity parameters of these compounds . These calculations help identify electrophilic and nucleophilic sites within the molecule, which are important for understanding how the compound will interact with other molecules. Additionally, the antimicrobial activity of these compounds can be assessed using methods like the microdilution method to determine their effectiveness against various microorganisms .

作用機序

Target of Action

The primary target of N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, also known as N2-(8H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide, is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its activity. This interaction disrupts the viral replication process, thereby inhibiting the spread of the virus . The specific binding mode of the compound with 3CL pro has been rationalized through molecular docking studies .

Biochemical Pathways

The inhibition of the 3CL pro enzyme affects the biochemical pathway of viral replication. By blocking this enzyme, the compound prevents the virus from replicating and spreading, thereby mitigating the effects of the infection .

Pharmacokinetics

Thiazoles, the core structure of this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of SARS-CoV-2 replication. This is achieved by blocking the activity of the 3CL pro enzyme, which is essential for viral replication . This leads to a decrease in viral load and potentially mitigates the symptoms of the infection.

特性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2OS2/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBMMWPFKCUDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B3002464.png)

![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)

![N,N-diethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3002472.png)

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3002476.png)

methanone](/img/structure/B3002482.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)